[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride
Description
Chemical Nomenclature and Identification
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride represents a complex heterocyclic compound characterized by its distinctive molecular architecture and systematic nomenclature. The International Union of Pure and Applied Chemistry designation for this compound reflects its structural components, beginning with the piperidine ring system as the core scaffold, modified with a chloropyridine substituent and a hydroxymethyl functional group. The compound maintains the Chemical Abstracts Service registry number 1185312-32-6, which serves as its unique identifier in chemical databases worldwide. The molecular formula C12H19Cl3N2O indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 313.65 grams per mole.
The systematic nomenclature follows established conventions for heterocyclic compounds, where the piperidine ring serves as the parent structure, and the substitution pattern is indicated through numerical positioning. Alternative nomenclature includes 1-[(6-Chloro-3-pyridinyl)methyl]-3-piperidinemethanol hydrochloride, which emphasizes the connectivity between the pyridine and piperidine ring systems. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's solubility characteristics and crystalline structure. This salt formation represents a common approach in pharmaceutical chemistry to enhance the stability and bioavailability of nitrogen-containing heterocyclic compounds.
Table 1: Chemical Identification Parameters
Historical Context of Piperidine Derivatives in Chemical Research
The development of piperidine derivatives has represented a cornerstone of heterocyclic chemistry research since the late nineteenth century, with these compounds demonstrating remarkable versatility in synthetic applications and biological activities. Historical investigations into piperidine chemistry began with fundamental studies of six-membered nitrogen-containing rings, establishing the foundation for understanding saturated heterocyclic behavior and reactivity patterns. The evolution of piperidine derivative synthesis has encompassed multiple methodological approaches, including multicomponent reactions, radical cyclization processes, and catalytic transformations that have expanded the scope of accessible structural motifs.
Recent advances in piperidine derivative chemistry have focused on developing novel synthetic strategies that enable the construction of complex molecular architectures with enhanced functional diversity. The implementation of intramolecular radical cyclization methods has provided efficient pathways for accessing polysubstituted piperidine systems, with triethylborane serving as an effective radical initiator in cascade reactions involving successive cyclization events. These methodological developments have been complemented by investigations into reductive hydroamination processes, which facilitate the formation of piperidine rings through acid-mediated alkyne functionalization and subsequent reduction sequences.
The significance of piperidine derivatives in pharmaceutical research has been demonstrated through their application as structural components in therapeutic agents and their investigation as potential enzyme inhibitors. Many piperidine derivatives exhibit strong antinociceptive properties, making them valuable candidates for pain relief applications and highlighting their therapeutic potential in medicinal chemistry. The synthesis and evaluation of these compounds for analgesic activity have revealed the importance of structural modifications in modulating biological activity and optimizing pharmaceutical properties.
Table 2: Historical Milestones in Piperidine Derivative Research
Structural Classification within Heterocyclic Chemistry
This compound belongs to the broader classification of saturated heterocyclic compounds, specifically representing a six-membered nitrogen-containing ring system with additional heterocyclic substitution. The structural classification of this compound positions it within the category of piperidine derivatives that exhibit conventional amine behavior with modified steric profiles characteristic of cyclic nitrogen heterocycles. The presence of the chloropyridine substituent introduces additional heterocyclic complexity, creating a compound that combines features of both saturated and unsaturated nitrogen heterocycles within a single molecular framework.
The heterocyclic classification system recognizes this compound as a member of the saturated heterocycle family, which typically behave like their acyclic derivatives but with distinct steric considerations. The piperidine ring component represents a six-membered saturated heterocycle containing one nitrogen atom, classified among the aliphatic heterocyclic compounds that function as cyclic amines. The incorporation of the chloropyridine moiety adds an aromatic heterocyclic component, creating a hybrid structure that combines saturated and aromatic heterocyclic characteristics within the same molecule.
The structural analysis reveals the compound's membership in the broader category of nitrogen heterocycles, which comprise a significant portion of known organic compounds and demonstrate extensive pharmaceutical relevance. Heterocyclic organic compounds can be classified based on their electronic structure, with saturated heterocycles like piperidine exhibiting behavior similar to acyclic derivatives while maintaining distinct conformational preferences. The study of organic heterocyclic chemistry focuses particularly on unsaturated derivatives, though saturated systems like piperidine maintain importance due to their pharmaceutical applications and synthetic utility.
Table 3: Structural Classification Hierarchy
Registration and Database Information
The comprehensive registration and database documentation of this compound reflects its significance in chemical research and potential pharmaceutical applications. The compound maintains registration in multiple international chemical databases, with its primary Chemical Abstracts Service registry number 1185312-32-6 serving as the definitive identifier across scientific literature and commercial suppliers. The Material Data Laboratory number MFCD09607574 provides additional database cross-referencing capabilities, facilitating comprehensive literature searches and structural database queries.
Commercial availability of the compound has been documented through multiple specialized chemical suppliers, with varying purity specifications and package sizes reflecting its research-grade status. The pricing structure and availability patterns indicate the compound's classification as a specialized research chemical, with costs reflecting the complexity of its synthesis and the specialized nature of its applications. The CBNumber designation CB62593131 provides additional database connectivity, enabling integration with comprehensive chemical information systems and facilitating cross-platform data sharing.
Database entries for this compound include detailed molecular structure information, spectroscopic data, and physicochemical properties that support research applications and synthetic planning. The systematic documentation of preparation methods and raw material requirements provides valuable information for synthetic chemists engaged in related research projects. The availability of the compound through multiple suppliers with consistent quality specifications demonstrates the established nature of its synthetic methodology and the reliability of its production processes.
Table 4: Database Registration Information
Properties
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.2ClH/c13-12-4-3-10(6-14-12)7-15-5-1-2-11(8-15)9-16;;/h3-4,6,11,16H,1-2,5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUATULOCBLCAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671486 | |
| Record name | {1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-yl}methanol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-32-6 | |
| Record name | {1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-yl}methanol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring and a chlorinated pyridine moiety, which may influence its interaction with biological targets and pharmacological properties.
Chemical Structure and Synthesis
The compound's synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the chlorinated pyridine group. The general synthetic route can be summarized as follows:
- Formation of the Piperidine Ring : This involves cyclization reactions using appropriate precursors.
- Introduction of the Chlorinated Pyridine Moiety : This step often utilizes chlorination reactions on pyridine derivatives.
- Final Modification : The compound is then converted into its hydrochloride salt form for enhanced solubility.
Pharmacological Properties
Research indicates that compounds with similar structures to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related pyridine derivatives possess significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary investigations suggest that this compound could inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cancer progression .
- Receptor Interaction : The presence of nitrogen-containing heterocycles allows for potential interactions with neurotransmitter receptors, which could influence central nervous system activity .
Antimicrobial Activity
A study evaluating the antibacterial properties of various piperidine derivatives found that those containing halogen substituents exhibited notable activity against Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | S. aureus | 0.0195 |
| Compound C | Bacillus mycoides | 0.0098 |
These results highlight the potential for halogenated piperidine derivatives to serve as effective antimicrobial agents.
Anticancer Activity
In vitro studies on similar compounds have reported promising results in inhibiting tumor growth:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine vs. Piperidine Cores
- 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride (): Molecular Formula: C₁₀H₁₆Cl₃N₃ Molecular Weight: 284.61 g/mol Key Differences: Replaces the piperidine ring with piperazine (two nitrogen atoms), increasing basicity and hydrogen-bonding capacity. Piperazine derivatives are often explored for antimicrobial or antiviral activity .
Target Compound : The piperidine core (single nitrogen) may improve lipophilicity, favoring CNS-targeting applications compared to piperazine analogs.
Pyridine vs. Pyrimidine Ring Substitutions
- (1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)methanol (CAS 939986-74-0, ): Molecular Formula: C₁₀H₁₃ClN₃O Molecular Weight: 242.69 g/mol Key Differences: Pyrimidine ring (two nitrogen atoms) instead of pyridine. Implications: Pyrimidine’s electron-deficient nature may alter binding to enzymes (e.g., kinases) compared to pyridine-based compounds. This analog is listed as "Typically In Stock," suggesting utility in kinase inhibitor research .
Target Compound : The pyridine ring’s electron-withdrawing chlorine substituent could enhance stability and modulate receptor affinity differently than pyrimidine analogs.
Substituent Variations on the Heterocyclic Ring
- (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7, ): Similarity Score: 0.86 Key Differences: Ethoxy group replaces chlorine on pyrimidine. This may extend half-life in vivo .
- 1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine dihydrochloride (): Molecular Formula: C₁₃H₁₈ClNO (base) + 2HCl Key Differences: Methoxy group at pyridine’s 2-position. Implications: Methoxy enhances solubility but may sterically hinder binding to flat aromatic pockets in targets like acetylcholinesterase .
Functional Group Modifications
- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS 1909336-84-0, ): Key Features: Methyl ester and methylamino groups.
Comparative Data Table
Key Research Findings
- Piperidine vs. Piperazine : Piperidine derivatives generally exhibit better CNS penetration due to moderate lipophilicity, whereas piperazine analogs are prioritized for peripheral targets .
- Chloro vs. Alkoxy Substitutions : Chloro groups enhance electrophilic reactivity, favoring covalent binding to targets like cysteine proteases, while alkoxy groups improve metabolic stability .
- Pyrimidine vs. Pyridine : Pyrimidine-based compounds are prevalent in antiviral and anticancer research due to their ability to mimic nucleobases .
Preparation Methods
Reductive Amination Approach
A key method involves reductive amination between a cyanohydrin intermediate and a 6-chloropyridin-3-ylmethylamine derivative:
- Starting Materials: Cyanohydrins and pyridin-3-ylmethylamine derivatives.
- Reaction Conditions: The reductive amination is performed at room temperature in a basic medium, often using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or other boron hydrides are employed to facilitate the reduction.
- Additives: Iron sulfate (FeSO4·7H2O) or other metal salts are added to suppress side reactions involving cyanide ions.
- Workup: The reaction mixture is diluted with dichloromethane and water, separated, washed, and decolorized with silica and activated charcoal before evaporation to dryness.
This method offers mild conditions and good selectivity for the desired amine intermediate, which can be further functionalized to the target compound dihydrochloride salt.
Functionalization of the Piperidine Ring
- The primary alcohol group on the piperidine ring can be activated as a para-toluenesulfonic acid ester.
- This activated intermediate reacts with nucleophiles such as potassium phthalimide to introduce further functional groups or protect the amine functionality.
- Subsequent deprotection and reduction steps yield the hydroxymethyl-substituted piperidine core.
This stepwise approach allows for precise control over substitution patterns on the piperidine ring.
Halogenation and Amination of Pyridine Ring
- The 6-chloropyridin-3-yl moiety is often prepared by selective halogenation (bromination) of 6-chloropyridin-3-amine.
- Bromine is added to a solution of 6-chloropyridin-3-amine in acetic acid with sodium acetate as a buffer at room temperature for about 1 hour.
- This reaction yields 2-bromo-6-chloropyridin-3-amine intermediates with yields up to 99.8%.
- These intermediates are crucial for subsequent coupling reactions with piperidine derivatives.
Coupling Reactions
- Copper-catalyzed coupling of 6-chloropyridin-3-amine with substituted benzoic acids or other aryl halides in the presence of copper(I) oxide, copper metal, and potassium carbonate in 1,2-dimethoxyethane at 130°C for 16 hours yields key intermediates.
- The crude products are purified by filtration, acid-base extraction, and chromatography to afford high purity intermediates (yield ~46%).
- These intermediates can be further transformed into the target compound.
Salt Formation
The final step involves formation of the dihydrochloride salt:
- The free base of the target compound is treated with hydrochloric acid under controlled conditions to yield the dihydrochloride salt.
- This salt formation improves compound stability, solubility, and handling properties.
- Ethanol or other suitable solvents are used during salt formation, followed by isolation via filtration or crystallization.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 6-chloropyridin-3-amine | Bromine, sodium acetate, acetic acid, RT, 1h | 99.8 | High purity intermediate for coupling |
| 2 | Copper-catalyzed coupling | Cu, Cu2O, K2CO3, 1,2-dimethoxyethane, 130°C, 16h | 46 | Formation of arylamine intermediates |
| 3 | Reductive amination | Cyanohydrin, pyridin-3-ylmethylamine, NaBH3CN, DABCO, RT | Not specified | Mild conditions, iron sulfate additive used |
| 4 | Alcohol activation & substitution | Para-toluenesulfonic acid ester, potassium phthalimide | Not specified | Functionalization of piperidine ring |
| 5 | Salt formation | HCl in ethanol or suitable solvent | Quantitative | Formation of dihydrochloride salt |
Research Findings and Optimization Notes
- The reductive amination step is critical and benefits from the presence of iron sulfate to eliminate cyanide side reactions, improving yield and purity.
- Bromination of the pyridine ring is highly efficient and reproducible at room temperature, facilitating scale-up.
- Copper-catalyzed coupling requires elevated temperature and inert atmosphere to achieve moderate yields; optimization of catalyst loading and reaction time can improve efficiency.
- Salt formation is straightforward but must be carefully controlled to avoid over-acidification or salt polymorphism.
Q & A
Q. What are the key structural features and functional groups of [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methanol dihydrochloride?
The compound features a piperidine ring linked to a 6-chloropyridine moiety via a methylene bridge, with a hydroxyl group at the 3-position of the piperidine. The dihydrochloride salt enhances solubility in polar solvents. Key functional groups include the tertiary amine in the piperidine ring, the chlorinated pyridine, and the hydroxyl group. Molecular formula: C₁₂H₁₈Cl₂N₂O ; molecular weight: 313.6 g/mol .
Q. What analytical techniques are recommended for characterizing purity and stability?
- NMR spectroscopy (¹H/¹³C) confirms structural integrity and identifies impurities.
- HPLC-MS assesses purity and detects degradation products.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability and degradation thresholds .
- X-ray crystallography resolves spatial arrangements of atoms in crystalline form .
Q. How does the dihydrochloride form influence solubility and reactivity compared to the free base?
The hydrochloride salt improves aqueous solubility due to ionic interactions, facilitating use in biological assays. Reactivity differences arise in alkaline conditions, where deprotonation of the hydroxyl group may alter nucleophilicity. Solubility profiles should be validated experimentally using pH-dependent solubility assays .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and scalability?
- Stepwise synthesis : Start with nucleophilic substitution between 6-chloro-3-pyridinemethanol and piperidine derivatives, followed by hydrochlorination.
- Catalytic optimization : Use palladium catalysts for coupling steps to reduce side products.
- Process analytics : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Comparative structural analysis : Compare analogs (e.g., methylamine or oxadiazole derivatives) to isolate substituent effects .
- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity or cell-line specificity) .
Q. What methodologies identify the compound’s biological targets and mechanisms of action?
- Computational docking : Screen against protein libraries (e.g., kinases or GPCRs) to prioritize targets .
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture interacting proteins .
- Transcriptomics : Analyze gene expression changes post-treatment to infer pathway modulation .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?
- Chlorine position : The 6-chloro group on pyridine enhances lipophilicity and π-stacking with aromatic residues in target proteins.
- Hydroxyl group : Replacing it with an amine (e.g., methylamine) alters hydrogen-bonding capacity and metabolic stability .
- Validation : Use QSAR models to predict ADMET properties and guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
